醋酸亮丙瑞林

描述

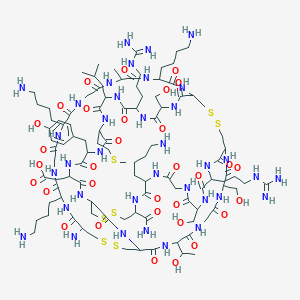

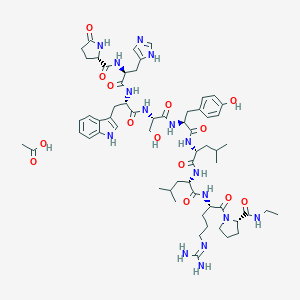

Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone .

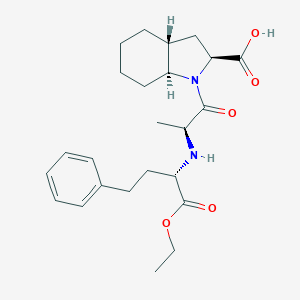

Synthesis Analysis

A method for preparing leuprorelin acetate, a synthetic agonist of natural gonadotropin-releasing hormone, was developed using liquid-phase peptide synthesis . A sensitive, accurate, and cost-effective ultra-performance liquid chromatography-tandem mass spectrometric method was developed using a new clean-up process for the quantification of leuprolide in rat plasma .

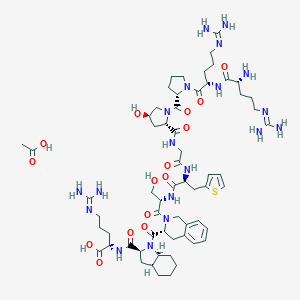

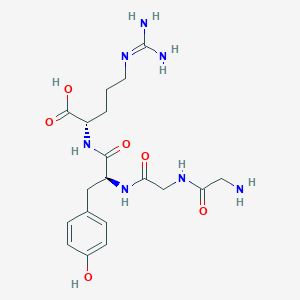

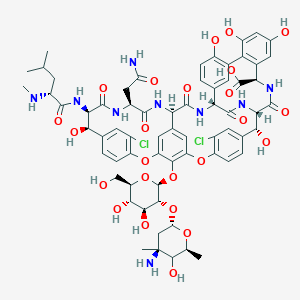

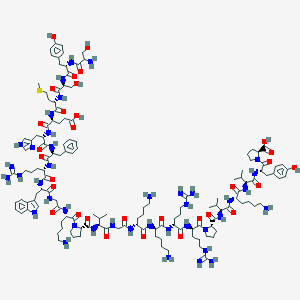

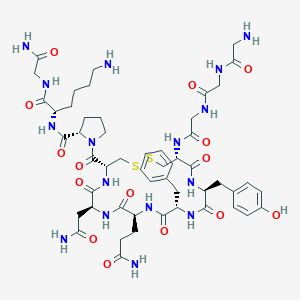

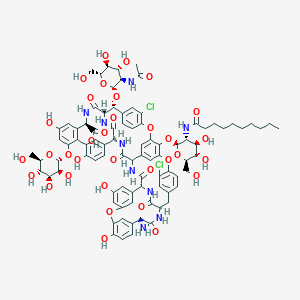

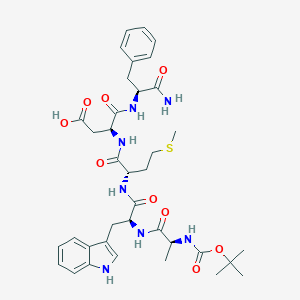

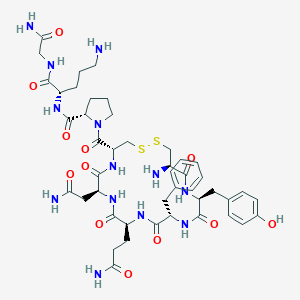

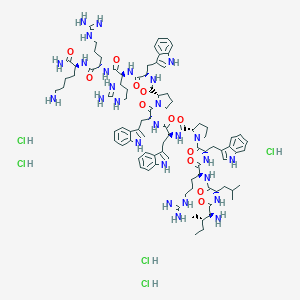

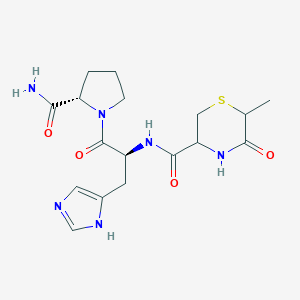

Molecular Structure Analysis

Leuprolide acetate has a molecular formula of C61H88N16O14 and a molecular weight of 1269.4 g/mol . It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone .

Chemical Reactions Analysis

Changes in the mobile phase’s composition and flow rate, as well as the impact of wavelength on RT and the drug peak’s tailing factor, were investigated .

Physical And Chemical Properties Analysis

Leuprolide acetate is a sterile, aqueous solution intended for subcutaneous injection .

科学研究应用

Prostate Cancer Treatment

Leuprolide acetate is widely used in the treatment of prostate cancer . It acts as a potent gonadotropin-releasing hormone receptor (GnRHR) agonist, suppressing the secretion of luteinizing hormone and follicle-stimulating hormone, which subsequently suppresses gonadal sex steroid production .

Endometriosis Management

Leuprolide acetate is also used to manage endometriosis . By suppressing the production of sex hormones, it helps to reduce the symptoms associated with this condition .

Uterine Fibroids Treatment

The compound is used in the treatment of uterine fibroids . It helps to reduce the size of the fibroids and alleviate the associated symptoms .

Central Precocious Puberty

Leuprolide acetate is used in the treatment of central precocious puberty . It helps to delay the onset of puberty in children who start developing at an unusually early age .

In Vitro Fertilization Techniques

In the field of reproductive medicine, leuprolide acetate is used in in vitro fertilization techniques . It helps to control the hormonal environment, improving the chances of successful fertilization .

Alzheimer’s Disease Treatment

Leuprolide acetate is currently being tested for the treatment of Alzheimer’s disease . The suppression of serum gonadotropins may be important in the treatment of this disease .

Polycystic Ovary Syndrome Management

The compound is also being tested for the management of polycystic ovary syndrome . It may help to regulate hormonal imbalances associated with this condition .

Contraception Alternative

Leuprolide acetate is being explored as an alternative for contraception . Its ability to suppress gonadal sex steroid production could make it a potential candidate for this application .

These are just a few of the many diverse clinical applications of Leuprolide acetate. It’s a potent GnRHR agonist with a wide range of uses in the medical field .

作用机制

Target of Action

Leuprolide acetate, also known as Leuprorelin acetate, is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of both gonadotropin hormone and sex steroid levels .

Mode of Action

Leuprolide acetate acts as a GnRH receptor superagonist . Initially, it binds to the GnRH receptor and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . With continuous administration, leuprolide acetate leads to downregulation of these hormones . This is due to the desensitization of the GnRH receptors, which results in a significant decrease in sex steroid levels .

Biochemical Pathways

The primary biochemical pathway affected by Leuprolide acetate is the hypothalamic-pituitary-gonadal (HPG) axis . By acting as a GnRH receptor superagonist, Leuprolide acetate disrupts the normal pulsatile release of gonadotropins (LH and FSH), leading to an initial surge followed by a significant decrease in their levels . This, in turn, leads to a decrease in the production of sex steroids such as testosterone and estradiol .

Pharmacokinetics

Leuprolide acetate has a circulating half-life of approximately three hours . It is administered via subcutaneous or intramuscular injection . The pharmacokinetic profile of Leuprolide could be well-described by a 4-step release curve . Leuprolide levels were detectable 14 days longer after injection of the test formulations as compared to the reference products .

Result of Action

The primary result of Leuprolide acetate’s action is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of Leuprolide acetate in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Action Environment

The action of Leuprolide acetate can be influenced by various environmental factors. For instance, the formulation of Leuprolide acetate can affect its release and absorption . Additionally, patient-specific factors such as age, gender, and health status can also influence the drug’s action, efficacy, and stability .

安全和危害

未来方向

Leuprolide acetate is used for the management of endometriosis, uterine leiomyomata (also known as uterine fibroids), treatment of central precocious puberty in children, and advanced prostate cancer . Off-label uses include management of breast cancer, hormone therapy for male to female transgender patients, premenopausal ovarian suppression, and management of paraphilia and hypersexuality .

属性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-XNHQSDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53714-56-0 (Parent) | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049009 | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leuprolide acetate | |

CAS RN |

74381-53-6 | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUPROLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

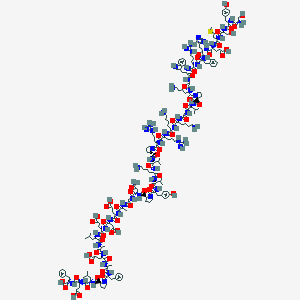

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of leuprolide acetate?

A1: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of leuprolide acetate. For precise information, please refer to reputable chemical databases or the manufacturer's documentation.

Q2: Is there any information available on the spectroscopic data of leuprolide acetate within the provided research?

A2: The provided research articles do not delve into the spectroscopic characterization of leuprolide acetate. To access such data, consult relevant spectroscopic databases or publications focused on the compound's analytical chemistry.

Q3: How does the manufacturing process influence the properties of leuprolide acetate microspheres?

A3: Research indicates that manufacturing parameters significantly affect the characteristics of leuprolide acetate microspheres, such as particle size, porosity, and drug release profiles. [] For instance, the addition of salts during the solvent extraction process can alter the microsphere's porosity and particle size, impacting its burst release percentage. []

Q4: How is leuprolide acetate administered, and what is its typical duration of action?

A4: Leuprolide acetate is available in various formulations, including short-acting daily injections and long-acting depot injections administered intramuscularly. [, ] Depot formulations, such as the 3-month and 6-month formulations, provide sustained release, reducing the frequency of injections. [, ]

Q5: What are the common clinical applications of leuprolide acetate?

A5: Leuprolide acetate is widely used in treating conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. [] It is also employed in assisted reproductive technologies like in vitro fertilization. [, ]

Q6: Are there any reports of serious adverse reactions to leuprolide acetate?

A6: While generally considered safe, rare cases of anaphylaxis following leuprolide acetate depot injections have been reported in humans and animals. [, ]

Q7: Are there any ongoing efforts to improve the delivery of leuprolide acetate?

A7: Research is continually exploring novel drug delivery systems for leuprolide acetate, aiming to improve patient compliance and reduce side effects. One area of focus is the development of biodegradable microspheres for sustained drug release, potentially enabling less frequent dosing and improved efficacy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。